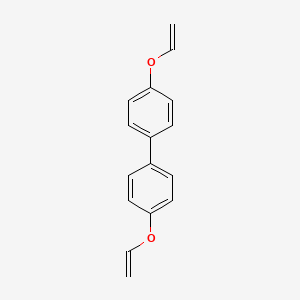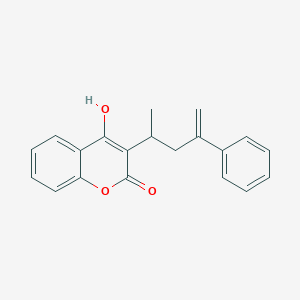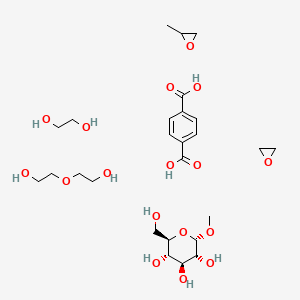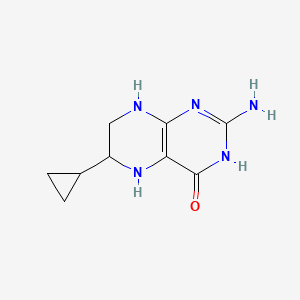acetate CAS No. 91075-65-9](/img/structure/B14345564.png)
Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-phenyldiazenylacetate is a versatile organophosphorus compound. It is primarily used as a reagent in Wittig reactions, which are essential for the formation of carbon-carbon double bonds. This compound is recognized for its stability and reactivity, making it a valuable tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-phenyldiazenylacetate can be synthesized through the reaction of triphenylphosphine with methyl diazoacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Wittig Reactions: This compound is widely used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, methyl diazoacetate, triethylamine.
Conditions: Typically, reactions are carried out in solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Major Products
Alkenes: Formed through Wittig reactions.
Vinyl Halides and Vinyl Sulfides: Produced by halogenation or sulfonation of the ylide intermediate.
Applications De Recherche Scientifique
Methyl (E)-phenyldiazenylacetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pyrazoles and heterocycles.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The primary mechanism of action for this compound involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes and ketones. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A closely related compound used in similar Wittig reactions.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another phosphorane reagent with similar reactivity.
Uniqueness
Methyl (E)-phenyldiazenylacetate stands out due to its enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to form stable ylides and undergo efficient Wittig reactions distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
91075-65-9 |
|---|---|
Formule moléculaire |
C27H23N2O2P |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
methyl 2-phenyldiazenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C27H23N2O2P/c1-31-27(30)26(29-28-22-14-6-2-7-15-22)32(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
Clé InChI |
FJAUSXTXGIDRQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)



![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)


![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)



